Cas no 1501852-83-0 (N2-(4-methylphenyl)pyridine-2,6-diamine)

N2-(4-methylphenyl)pyridine-2,6-diamine 化学的及び物理的性質
名前と識別子
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- 2,6-Pyridinediamine, N2-(4-methylphenyl)-
- N2-(4-methylphenyl)pyridine-2,6-diamine
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- MDL: MFCD23955783
- インチ: 1S/C12H13N3/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(13)15-12/h2-8H,1H3,(H3,13,14,15)
- InChIKey: DDAWDKTTWXMYNO-UHFFFAOYSA-N
- ほほえんだ: C1(NC2=CC=C(C)C=C2)=NC(N)=CC=C1
N2-(4-methylphenyl)pyridine-2,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328335-0.1g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 95.0% | 0.1g |
$364.0 | 2025-03-18 | |
Enamine | EN300-328335-0.25g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 95.0% | 0.25g |
$381.0 | 2025-03-18 | |
Enamine | EN300-328335-0.05g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 95.0% | 0.05g |
$348.0 | 2025-03-18 | |
Enamine | EN300-328335-5.0g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 95.0% | 5.0g |
$1199.0 | 2025-03-18 | |
Enamine | EN300-328335-1g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 1g |
$414.0 | 2023-09-04 | ||
Enamine | EN300-328335-10.0g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 95.0% | 10.0g |
$1778.0 | 2025-03-18 | |
Enamine | EN300-328335-2.5g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 95.0% | 2.5g |
$810.0 | 2025-03-18 | |
Enamine | EN300-328335-1.0g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 95.0% | 1.0g |
$414.0 | 2025-03-18 | |
Enamine | EN300-328335-5g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 5g |
$1199.0 | 2023-09-04 | ||
Enamine | EN300-328335-10g |
N2-(4-methylphenyl)pyridine-2,6-diamine |
1501852-83-0 | 10g |
$1778.0 | 2023-09-04 |
N2-(4-methylphenyl)pyridine-2,6-diamine 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
N2-(4-methylphenyl)pyridine-2,6-diamineに関する追加情報
N2-(4-methylphenyl)pyridine-2,6-diamine: A Comprehensive Overview
N2-(4-methylphenyl)pyridine-2,6-diamine, also known by its CAS number CAS No. 1501852-83-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced materials, pharmaceuticals, and catalysis. Recent studies have highlighted its role in enhancing the performance of certain materials, making it a subject of interest for researchers worldwide.
The molecular structure of N2-(4-methylphenyl)pyridine-2,6-diamine consists of a pyridine ring substituted with two amino groups at the 2 and 6 positions and a methylphenyl group at the nitrogen atom. This configuration imparts the compound with unique electronic properties, which are crucial for its applications in various chemical processes. The presence of the methylphenyl group introduces steric effects that can influence the reactivity and stability of the compound under different conditions.
Recent research has focused on the synthesis and characterization of N2-(4-methylphenyl)pyridine-2,6-diamine derivatives. These studies have revealed that the compound can be used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions makes it an ideal candidate for constructing porous materials with high surface areas, which are valuable in gas storage and separation applications.
In addition to its role in materials science, N2-(4-methylphenyl)pyridine-2,6-diamine has shown promise in pharmaceutical chemistry. Its structural features make it a potential lead compound for drug design, particularly in the development of anti-cancer agents. Recent studies have demonstrated that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines, suggesting its potential as a therapeutic agent.
The electronic properties of N2-(4-methylphenyl)pyridine-2,6-diamine also make it suitable for use in electrochemical applications. Its ability to act as a redox-active ligand has been explored in the context of designing new electrocatalysts for energy storage systems. Researchers have reported that incorporating this compound into catalytic systems can enhance their efficiency in reactions such as oxygen reduction and hydrogen evolution.
Furthermore, the environmental impact of N2-(4-methylphenyl)pyridine-2,6-diamine has been a topic of interest. Studies have investigated its biodegradability and toxicity profiles to assess its safety for industrial and commercial use. These findings are essential for ensuring that the compound can be utilized responsibly without posing risks to ecosystems or human health.
In conclusion, N2-(4-methylphenyl)pyridine-2,6-diamine is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and properties continue to drive innovative research aimed at unlocking its full potential. As advancements in synthetic methods and characterization techniques unfold, this compound is expected to play an increasingly important role in shaping future technologies and therapies.
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